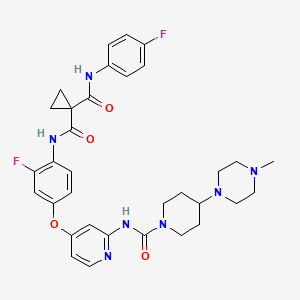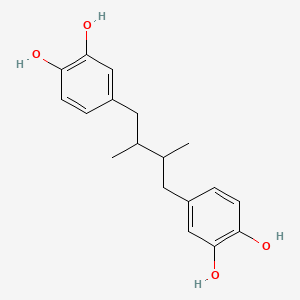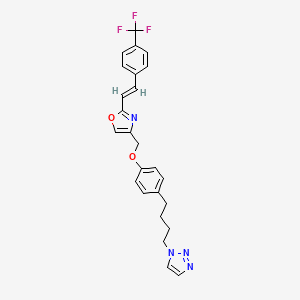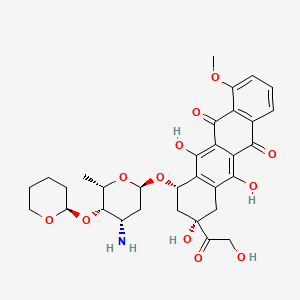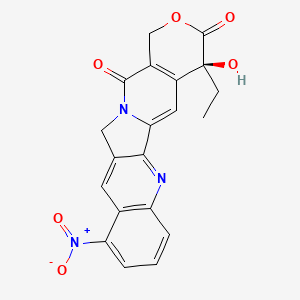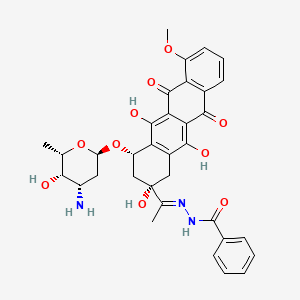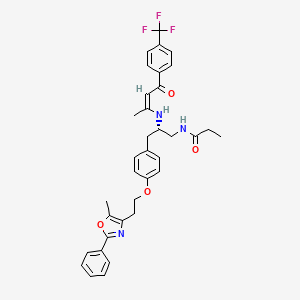
GW 6471
Descripción general
Descripción
GW6471: es un antagonista potente del receptor alfa activado por proliferador de peroxisomas (PPARα). Se utiliza ampliamente en la investigación científica para estudiar el papel de PPARα en varios procesos biológicos. El compuesto tiene una fórmula molecular de C₃₅H₃₆F₃N₃O₄ y un peso molecular de 619,67 g/mol .
Aplicaciones Científicas De Investigación
GW6471 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of PPARα antagonists.
Biology: Employed in research to understand the role of PPARα in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα.
Mecanismo De Acción
GW6471 ejerce sus efectos uniéndose al dominio de unión a ligandos de PPARα, inhibiendo así su actividad. Esta unión aumenta la afinidad de PPARα por las proteínas correpresoras como el mediador silenciador para los receptores de retinoides y hormonas tiroideas (SMRT) y el correpresor del receptor nuclear (NCoR). Esta inhibición interrumpe la actividad transcripcional de PPARα, lo que lleva a varios efectos posteriores en el metabolismo celular y la expresión génica .
Análisis Bioquímico
Biochemical Properties
GW 6471 functions primarily as a PPARα antagonist with an IC50 value of 0.24 μM . It drives the displacement of co-activators from PPARα and promotes the recruitment of co-repressor proteins such as SMRT and NCoR to the ligand-binding domain . This interaction inhibits the differentiation of cardiomyocytes in mouse embryonic stem cells and reduces the expression of cardiac sarcomeric proteins and specific genes in a time-dependent manner .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In HepG2 cells, this compound reduces the regulatory effects on the protein expression levels of PPARα, CPT-1a, ACOX1, HO-1, and FASN . It also induces apoptosis and cell cycle arrest in kidney cancer cells . Additionally, this compound blocks SARS-CoV-2 infection in airway organoids by downregulating the hypoxia-inducible factor 1 subunit alpha (HIF1α) and the HIF1 pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the PPARα ligand-binding domain, enhancing the binding affinity to co-repressor proteins SMRT and NCoR . This binding disrupts the interactions between PPAR and coactivator motifs derived from SRC-1 or CBP, while promoting the binding of co-repressor motifs from SMRT or N-CoR . This compound adopts a U-shaped configuration and wraps around C276 of helix 3, destroying the integrity of the charge clamp but leaving sufficient space to accommodate the additional helical turn of the co-repressor motif in the PPAR/GW6471/SMRT complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to inhibit cardiomyocyte differentiation in a time-dependent manner, reducing the expression of cardiac sarcomeric proteins and specific genes . The stability and degradation of this compound in laboratory settings have not been extensively documented, but it is known to be stable when stored at -20°C and protected from light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, administration of this compound at 20 mg/kg body weight every other day has been shown to induce apoptosis and cell cycle arrest in kidney cancer cells . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to PPARα. It inhibits the activation of PPARα, which plays a crucial role in regulating lipid metabolism and energy homeostasis . By blocking PPARα, this compound affects the expression of genes involved in fatty acid oxidation and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to enhance the binding affinity of the PPARα ligand-binding domain to co-repressor proteins SMRT and NCoR . This interaction affects the localization and accumulation of this compound within cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the PPARα ligand-binding domain . This localization is crucial for its activity as a PPARα antagonist, as it allows this compound to effectively disrupt the interactions between PPARα and coactivator motifs, promoting the binding of co-repressor motifs .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GW6471 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de oxazol y el acoplamiento posterior con otros intermediarios para formar el producto final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción que van desde la temperatura ambiente hasta temperaturas elevadas .
Métodos de producción industrial: La producción industrial de GW6471 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica normalmente mediante técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: GW6471 se somete a varias reacciones químicas, incluyendo:
Oxidación: GW6471 puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: GW6471 puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos en condiciones apropiadas.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de GW6471 .
Aplicaciones en la investigación científica
GW6471 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los antagonistas de PPARα.
Biología: Se emplea en la investigación para comprender el papel de PPARα en los procesos celulares y las vías metabólicas.
Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades como el cáncer y los trastornos metabólicos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a PPARα.
Comparación Con Compuestos Similares
Compuestos similares:
GW9662: Otro antagonista de PPARα con propiedades de unión similares.
MK886: Un antagonista de PPARα conocido por sus efectos inhibitorios sobre la actividad de PPARα.
T0070907: Un antagonista selectivo de PPARγ con algunas propiedades superpuestas con GW6471.
Singularidad de GW6471: GW6471 es único por su alta potencia y selectividad para PPARα. Se ha estudiado ampliamente por su capacidad para inhibir la actividad de PPARα y sus posibles aplicaciones terapéuticas en diversas enfermedades. Su mecanismo de unión único y sus efectos sobre el metabolismo celular lo convierten en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFSRMOUXWTDN-DYQICHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014896 | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880635-03-0, 436159-64-7 | |
| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 6471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW6471 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 880635-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






